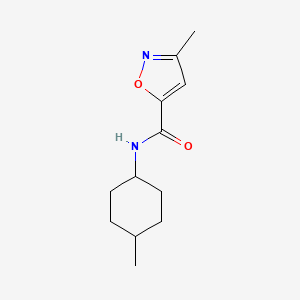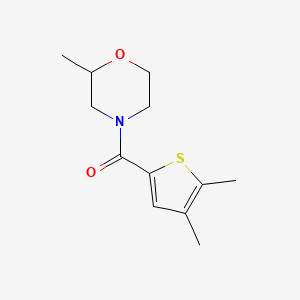
3-(Benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one, also known as BMIPP, is a chemical compound that has been studied for its potential use in scientific research. BMIPP is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(Benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and neuroprotective effects. It has also been studied for its potential use in the treatment of cardiovascular disease and diabetes.
実験室実験の利点と制限
One of the advantages of using 3-(Benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one in lab experiments is its specificity for cancer cells. This compound has been shown to selectively target cancer cells while leaving healthy cells unharmed. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are many potential future directions for research on 3-(Benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one. One area of research is in the development of more efficient synthesis methods for the compound. Another area of research is in the identification of new potential applications for this compound, such as in the treatment of neurological disorders or infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a benzimidazole derivative that has been studied for its potential use in scientific research. Its anti-cancer properties, anti-inflammatory and neuroprotective effects, and potential use in the treatment of cardiovascular disease and diabetes make it a promising compound for future research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications.
合成法
The synthesis of 3-(Benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one involves the reaction of 2-methyl-4-morpholinecarboxaldehyde with 1-(2-bromoethyl)benzimidazole in the presence of a base. The resulting product is then purified through recrystallization. The synthesis of this compound has been described in detail in the literature and has been shown to be a reliable method for producing the compound.
科学的研究の応用
3-(Benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast, lung, and colon cancer.
特性
IUPAC Name |
3-(benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-12-10-17(8-9-20-12)15(19)6-7-18-11-16-13-4-2-3-5-14(13)18/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXCWQLEXGEZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)





![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)


